molecular formula C10H22N2O2 B8696215 4-hydroxynonylurea CAS No. 61956-76-1

4-hydroxynonylurea

Cat. No.: B8696215
CAS No.: 61956-76-1
M. Wt: 202.29 g/mol
InChI Key: JQIYCMORJIDEPF-UHFFFAOYSA-N
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Description

4-hydroxynonylurea is a derivative of urea, a compound widely known for its diverse applications in various fields such as agriculture, medicine, and industry. This particular derivative features a hydroxyl group attached to a nonyl chain, which is further connected to the urea moiety. The presence of the hydroxyl group imparts unique chemical properties to the compound, making it valuable for specific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxynonylurea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of 4-hydroxynonylamine with an isocyanate derivative under mild conditions. This reaction can be carried out in water without the need for organic co-solvents, making it an environmentally friendly process .

Industrial Production Methods

Industrial production of this compound can be scaled up using similar synthetic routes. The process involves the careful control of reaction conditions to ensure high yields and purity. The use of water as a solvent and the avoidance of hazardous reagents like phosgene make this method suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-hydroxynonylurea undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-hydroxynonylurea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the formulation of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-hydroxynonylurea involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the urea moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-hydroxybutyl)Urea
  • N-(4-hydroxyhexyl)Urea
  • N-(4-hydroxyoctyl)Urea

Uniqueness

4-hydroxynonylurea is unique due to its longer nonyl chain, which imparts different physicochemical properties compared to shorter-chain analogs. This difference can affect its solubility, reactivity, and interaction with biological targets, making it suitable for specific applications where other derivatives may not be as effective .

Properties

CAS No.

61956-76-1

Molecular Formula

C10H22N2O2

Molecular Weight

202.29 g/mol

IUPAC Name

4-hydroxynonylurea

InChI

InChI=1S/C10H22N2O2/c1-2-3-4-6-9(13)7-5-8-12-10(11)14/h9,13H,2-8H2,1H3,(H3,11,12,14)

InChI Key

JQIYCMORJIDEPF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCNC(=O)N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of 4-(2-tetrahydropyranyloxy)-nonylamine (4.8 g., 0.02 mole) in water (75 ml.) is added just enough 10% hydrochloric acid to effect solution. Then potassium cyanate (1.62 g., 0.02 mole) is added and the reaction is heated gently on the steam bath for one hour, during which time an oil separates. The reaction mixture is cooled and extracted with ether (2 × 75 ml.). The ether is dried over sodium sulfate then concentrated in vacuo to give 4-hydroxynonylurea as a residual oil. The 4-hydroxynonylurea is taken up in pyridine (20 ml.) and acetic anhydride (2.0 g., 0.02 mole) is added. The reaction is stirred eight hours at room temperature then poured into water (100 ml.), and extracted with ether (2 × 100 ml.). The ether is washed with 5% hydrochloric acid, brine, and dried over sodium sulfate. Removal of the solvent in vacuo affords the subject compound as a residual oil.
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
potassium cyanate
Quantity
1.62 g
Type
reactant
Reaction Step Three

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